molecular formula C9H17N3 B13539422 3-Isopropyl-4-propyl-1h-pyrazol-5-amine

3-Isopropyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13539422
M. Wt: 167.25 g/mol
InChI Key: GYLOHCLACAAGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents like ethanol or water to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-Isopropyl-4-propyl-1h-pyrazol-5-amine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and propyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-propan-2-yl-4-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

GYLOHCLACAAGEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.